Dibenzobarallene
Overview
Description
Dibenzobarallene is an organic compound that is synthesized through the Diels-Alder reaction, involving the cycloaddition of anthracene and maleic anhydride . This compound is a key starting material for the synthesis of various bioactive and novel heterocyclic systems . It has a unique structure that makes it valuable in the field of organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzobarallene is primarily synthesized through the Diels-Alder reaction, which involves the cycloaddition of anthracene and maleic anhydride . This reaction can be carried out under various conditions, including:
Fusion Method: Anthracene and maleic anhydride are ground together and fused for 15 minutes.
Refluxing in Solvents: The reaction can be performed in solvents such as xylene, toluene, benzene, dioxane, or acetic acid.
Microwave Irradiation: This method involves the microwave irradiation of anthracene and maleic anhydride in xylene.
Photolysis: The photolysis of 9,10-dihydro[1’,2’]cyclobutanoanthracene-13,14-dione also yields this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on the desired yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Dibenzobarallene undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Dibenzobarallene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of dibenzobarallene and its derivatives involves interaction with molecular targets and pathways in biological systems. For example, molecular tweezers derived from this compound can inhibit the assembly of amyloid-beta, which is associated with amyloid-related diseases such as Alzheimer’s disease . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A heterocyclic aromatic compound with similar structural features.
Dibenzo[b,f][1,4]oxazepine: A compound with pharmacological activities similar to dibenzobarallene.
Pyrrolidine-2,5-dione Derivatives: Compounds fused to a this compound backbone with antimicrobial properties.
Uniqueness
This compound is unique due to its ability to form a wide range of bioactive and novel heterocyclic systems. Its derivatives exhibit diverse pharmacological activities, making it valuable in various fields of scientific research and industry .
Properties
IUPAC Name |
(15S,19R)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c19-17-15-13-9-5-1-2-6-10(9)14(16(15)18(20)21-17)12-8-4-3-7-11(12)13/h1-8,13-16H/t13?,14?,15-,16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKVQQJLLWSBFV-STONLHKKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)OC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C3[C@@H]4[C@H](C(C2=C1)C5=CC=CC=C35)C(=O)OC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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